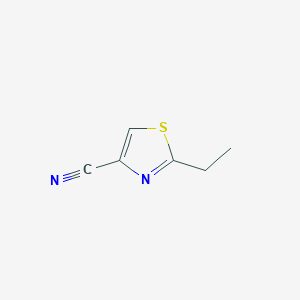

2-Ethyl-1,3-thiazole-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N2S |

|---|---|

Molecular Weight |

138.19 g/mol |

IUPAC Name |

2-ethyl-1,3-thiazole-4-carbonitrile |

InChI |

InChI=1S/C6H6N2S/c1-2-6-8-5(3-7)4-9-6/h4H,2H2,1H3 |

InChI Key |

ZKXOTEVAIBBRCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CS1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1,3 Thiazole 4 Carbonitrile and Its Analogues

Classical and Contemporary Approaches to the Thiazole (B1198619) Core

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several established and emerging methods for its construction.

Hantzsch-Type Cyclization Reactions Utilizing α-Haloketones and Thioamides

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole core. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comresearchgate.nettandfonline.com The mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.govyoutube.com

The versatility of the Hantzsch synthesis allows for the introduction of various substituents at the 2-, 4-, and 5-positions of the thiazole ring by selecting appropriately substituted starting materials. tandfonline.comnih.gov For instance, to synthesize a 2-substituted thiazole, one would employ a corresponding N-unsubstituted thioamide. tandfonline.com The reaction of thiourea (B124793) or its derivatives with α-haloketones is a common application of this process, yielding 2-aminothiazoles. researchgate.net

Several factors can influence the outcome of the Hantzsch synthesis, including the structure of the reactants and the reaction conditions. scilit.com While effective for many simple thiazoles, the development of more efficient and environmentally benign methods continues to be an area of active research. nih.goviau.ir

Multi-Component Reaction Strategies for Thiazole Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the efficient construction of complex molecules like thiazoles. nih.goviau.ir These strategies are prized for their high atom economy, operational simplicity, and ability to generate diverse molecular libraries, which is particularly valuable in drug discovery. iau.ir

Several MCRs have been developed for thiazole synthesis. One approach involves the one-pot reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, which can be accelerated using a catalyst like N-methyl imidazole (B134444) under solvent-free conditions. iau.ir Another strategy employs the reaction of arylglyoxals, indoles, and aryl thioamides to produce trisubstituted thiazoles. nih.gov Chemoenzymatic one-pot MCRs have also been reported, utilizing enzymes like trypsin to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and acetylenedicarboxylates, achieving high yields under mild conditions. nih.gov These MCRs offer significant advantages over traditional multi-step syntheses by reducing waste, saving time, and often avoiding harsh reaction conditions. iau.ir

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Secondary amines, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylate | Trypsin, 45 °C | Substituted thiazoles | nih.gov |

| Isothiocyanates, Tetramethyl thiourea, Ethyl bromopyruvate | Water (solvent) | 1,3-Thiazole derivatives | iau.ir |

| Arylglyoxal, Indole (B1671886), Aryl thioamides | Acetic acid, sealed heating | 3-(2,4-Diarylthiazol-5-yl)-1H-indoles | nih.gov |

| Primary amines, Dialkyl acetylenedicarboxylates, Isothiocyanates | N-methyl imidazole, solvent-free | Substituted thiazoles | iau.ir |

Derivatization from Precursor Thiazoles and Thiazolyl Esters (e.g., Ethyl 2-amino-1,3-thiazole-4-carboxylate)

The synthesis of specifically substituted thiazoles can also be achieved through the chemical modification of pre-formed thiazole rings. A common and versatile starting material for such derivatizations is Ethyl 2-amino-1,3-thiazole-4-carboxylate. chemicalbook.comgeorganics.skthermofisher.com This compound features a reactive amino group at the 2-position and an ester group at the 4-position, both of which serve as handles for further functionalization.

The 2-amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions, to introduce a wide range of substituents. For example, the amino group can be converted into a different functional group, which is a key step in the synthesis of many biologically active molecules. nih.gov The ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or, as discussed later, a carbonitrile group.

The 2-amino-thiazol-4-yl-ethyl substructure, which can be derived from such precursors, is found in several clinically important drugs, highlighting the significance of these synthetic intermediates. mdpi.com

Functionalization and Structural Diversification at the Thiazole Ring

To arrive at the target molecule, 2-Ethyl-1,3-thiazole-4-carbonitrile, specific functional groups must be installed at the C2 and C4 positions of the thiazole ring.

Introduction of the 2-Ethyl Substituent

The introduction of an ethyl group at the 2-position of the thiazole ring can be accomplished through several synthetic routes. A direct and common method is to utilize thiopropionamide (B1302760) (the thioamide of propanoic acid) in a Hantzsch cyclization reaction with an appropriate α-halocarbonyl compound, such as ethyl bromopyruvate. This approach directly installs the 2-ethyl group during the formation of the thiazole ring, leading to compounds like Ethyl 2-ethyl-1,3-thiazole-4-carboxylate. matrixscientific.com

Alternatively, a pre-existing 2-amino-thiazole can be chemically modified. This typically involves a Sandmeyer-type reaction, where the 2-amino group is first converted to a diazonium salt. The diazonium group can then be replaced by various substituents, although direct ethylation via this method is less common. More feasible approaches might involve palladium-catalyzed cross-coupling reactions if the 2-position is halogenated. For instance, a 2-bromo-thiazole derivative could be coupled with an ethylating agent like ethylboronic acid or diethylzinc.

In some cases, functionalization at the 3-position (the nitrogen atom) can influence reactivity. For example, the synthesis of (Z)-2-(2-(2,4-dinitrophenyl)-hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole involves an ethyl group on the thiazole nitrogen, demonstrating the feasibility of introducing ethyl groups into the thiazole system. nih.gov

Formation of the 4-Carbonitrile Group and its Precursors (e.g., Carboxylic Acids, Esters)

The 4-carbonitrile functional group is typically introduced by the dehydration of a primary amide, which in turn is derived from a carboxylic acid or an ester. Starting from a precursor like Ethyl 2-ethyl-1,3-thiazole-4-carboxylate, the synthesis of the 4-carbonitrile would proceed in two main steps. matrixscientific.com

First, the ethyl ester at the 4-position is saponified (hydrolyzed) under basic conditions to yield the corresponding 2-ethyl-1,3-thiazole-4-carboxylic acid. This carboxylic acid is then converted into the primary amide, 2-ethyl-1,3-thiazole-4-carboxamide. This transformation can be achieved by first activating the carboxylic acid (e.g., by converting it to an acid chloride or using a coupling agent like DCC/HOBt) and then reacting it with ammonia (B1221849).

Regioselective Functional Group Transformations and Derivatization (e.g., Acetylation, Amidation)

The functionalization of the thiazole core, particularly the introduction or modification of substituents at specific positions, is crucial for tuning the molecule's properties. Regioselective transformations allow for the precise derivatization of the thiazole scaffold.

Acetylation: Acetylation is a common transformation used to introduce an acetyl group, often by converting an amine to an acetamide. In the synthesis of related thiazole structures, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, the amino group is readily acetylated using acetic anhydride (B1165640) to yield the corresponding ethyl 2-acetamido-4-methylthiazole-5-carboxylate. nih.gov This reaction serves as a protective step or as a building block for more complex structures. While direct acetylation of the this compound ring itself is less common, the principle is often applied to functional groups attached to the thiazole core.

Amidation: The formation of an amide bond is a key strategy for creating complex thiazole derivatives. This is typically achieved by coupling a thiazole carboxylic acid with an amine. For instance, in the synthesis of potential c-Met kinase inhibitors, various thiazole-4-carboxylic acids are converted to their corresponding acid chlorides using oxalyl chloride. These activated intermediates then react with a range of anilines or other amines to form the desired thiazole carboxamides. nih.gov In the context of this compound, the nitrile group could be hydrolyzed to the corresponding carboxylic acid, which would then be available for such amidation reactions, thus providing a pathway to a diverse library of amide derivatives.

The table below summarizes representative conditions for amidation reactions involving a thiazole carboxylic acid core.

| Reagent 1 | Reagent 2 | Coupling Conditions | Product Type | Ref |

| Thiazole-4-carboxylic acid | Oxalyl chloride, DMF (cat.) | Dichloromethane | Thiazole-4-carbonyl chloride | nih.gov |

| Thiazole-4-carbonyl chloride | Various anilines | Dichloromethane | Thiazole-4-carboxamide derivatives | nih.gov |

| Thiazole-4-carboxylic acid lithium salt | Various anilines | Direct condensation | Thiazole-4-carboxamide derivatives | nih.gov |

Catalytic Systems and Sustainable Synthesis Protocols for Thiazole Compounds

Modern synthetic chemistry emphasizes the use of efficient catalytic systems and adherence to green chemistry principles to minimize environmental impact.

Application of Transition Metal Catalysis (e.g., Palladium/Copper-catalyzed coupling)

Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds like thiazoles. Palladium-catalyzed reactions are particularly prominent for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A notable application is the direct C-H functionalization of the thiazole ring. For example, the C2-position of thiazole substrates can undergo palladium-catalyzed decarbonylative difluoromethylation. acs.org This reaction utilizes a palladium catalyst, such as Pd(dba)₂, in conjunction with a specialized ligand like XantPhos, to couple the thiazole with an anhydride reagent. acs.org The process is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism, highlighting a sophisticated application of palladium catalysis for direct functionalization without the need for pre-functionalized starting materials. acs.org Such strategies could be adapted for the late-stage functionalization of the this compound scaffold at its C5 position.

Green Chemistry Principles in Synthetic Route Design (e.g., Solvent-Free, Microwave-Assisted, Recyclable Catalysts)

The synthesis of thiazoles is increasingly guided by the principles of green chemistry, aiming for higher efficiency and reduced waste.

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the synthesis of thiazole derivatives. For example, the reaction of propargylamines with substituted isothiocyanates in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) can yield 2-aminothiazoles in as little as 10 minutes under microwave conditions. bepls.com This represents a significant reduction in reaction time compared to conventional heating methods.

Alternative Solvents and Catalyst-Free Conditions: The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), is a key aspect of green synthetic design. The synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved by refluxing dithiocarbamates and α-halocarbonyl compounds in water without a catalyst. bepls.com Similarly, 2-aminothiazoles can be synthesized efficiently from α-diazoketones and thiourea using PEG-400 as the solvent at 100 °C, also in the absence of a catalyst. bepls.com These methods not only simplify the reaction setup but also avoid the use of volatile and often toxic organic solvents.

The following table highlights examples of green synthetic protocols for thiazole derivatives.

| Reaction Type | Conditions | Key Green Principle | Yield | Ref |

| 2-Aminothiazole Synthesis | Propargylamines, Isothiocyanates, PTSA, DCE, Microwave (130 °C, 10 min) | Energy Efficiency (Microwave) | 47–78% | bepls.com |

| 2-(Alkylsulfanyl)thiazole Synthesis | Dithiocarbamates, α-haloketones, Water, Reflux (20 h) | Green Solvent (Water), Catalyst-Free | 75–90% | bepls.com |

| 2-Aminothiazole Synthesis | α-Diazoketones, Thiourea, PEG-400, 100 °C (2-3.5 h) | Green Solvent (PEG), Catalyst-Free | 87–96% | bepls.com |

Advanced Synthetic Strategies for Complex this compound Architectures

Creating complex molecular architectures based on the this compound scaffold involves multi-step synthetic sequences and the integration of the thiazole core into larger, hybrid molecular systems.

One advanced strategy involves using a functionalized thiazole as a platform for building more elaborate structures. For example, starting with ethyl 2-acetamido-4-methylthiazole-5-carboxylate, a reaction with hydrazine (B178648) hydrate (B1144303) can produce the corresponding hydrazide. nih.gov This intermediate can then undergo cyclization with carbon disulfide to form a thiazole-oxadiazole hybrid molecule. nih.gov Further functionalization through a Mannich condensation reaction with formaldehyde (B43269) and various anilines leads to a diverse set of complex N-(5-(4-(((aryl)amino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-methylthiazol-2-yl)acetamides. nih.gov This modular approach allows for the systematic construction of complex molecules with multiple heterocyclic components.

Another powerful strategy involves the use of regioselective C-H functionalization to build complexity directly onto the thiazole ring system. Inspired by work on related heterocycles like 2,1,3-benzothiadiazole, iridium-catalyzed C-H borylation can install versatile boryl groups onto the ring. nih.gov These borylated intermediates can then participate in a wide range of cross-coupling reactions to introduce aryl, alkyl, or other functional groups, paving the way for intricate molecular designs. nih.gov Applying such advanced C-H functionalization and cross-coupling techniques to this compound could enable the synthesis of previously inaccessible, highly decorated thiazole architectures.

Mechanistic Investigations of Chemical Reactions Involving 2 Ethyl 1,3 Thiazole 4 Carbonitrile

Reactivity Profiles of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle characterized by significant π-electron delocalization, which imparts a degree of aromatic stability. wikipedia.org However, the presence of both a sulfur and a nitrogen atom within the five-membered ring creates a non-uniform electron distribution, dictating its reactivity towards various reagents. Calculated π-electron densities indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic attack, while the C2 position is the most electron-deficient and susceptible to deprotonation or nucleophilic attack. wikipedia.org

Electrophilic Aromatic Substitution on the Thiazole (B1198619) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The general mechanism involves the attack of the aromatic π-system on a strong electrophile (E⁺) to form a resonance-stabilized cationic intermediate, known as a σ-complex or benzenium ion. libretexts.org Aromaticity is subsequently restored by the loss of a proton from the carbon atom that formed the new bond. libretexts.org

For the thiazole ring, electrophilic substitution preferentially occurs at the C5 position, which has the highest electron density. wikipedia.org The reactivity of the thiazole ring in EAS reactions is generally considered intermediate between that of the more reactive thiophene (B33073) and the less reactive pyridine (B92270). slideshare.net The presence of substituents on the ring significantly influences the rate and orientation of these reactions. Activating groups, which donate electron density, enhance the rate of reaction, while deactivating groups, which withdraw electron density, slow it down. libretexts.org

In 2-Ethyl-1,3-thiazole-4-carbonitrile, the ring is substituted with a weakly electron-donating ethyl group at C2 and a strongly electron-withdrawing carbonitrile group at C4. The ethyl group, being an alkyl group, is an activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org The carbonitrile group is a powerful deactivating group. The combined effect of these substituents makes the thiazole ring significantly less reactive towards electrophiles than unsubstituted thiazole. However, the directing effects still favor substitution at the only available position, C5.

Common electrophilic substitution reactions and the generation of their respective electrophiles are summarized in the table below. For these reactions to proceed on the deactivated this compound ring, harsh reaction conditions would likely be necessary.

| Reaction | Reagents | Catalyst | Active Electrophile (E⁺) |

| Halogenation | Br₂, Cl₂ | FeBr₃, AlCl₃ | Br⁺, Cl⁺ (as polarized complexes) |

| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ (Nitronium ion) |

| Sulfonation | SO₃ | H₂SO₄ | HSO₃⁺ or SO₃ |

| Friedel-Crafts Alkylation | R-Cl | AlCl₃ | R⁺ (Carbocation) |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | RCO⁺ (Acylium ion) |

| This table outlines common electrophilic aromatic substitution reactions, including the reagents and catalysts required to generate the active electrophile. libretexts.orgmasterorganicchemistry.com |

Nucleophilic Additions and Substitutions

The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. wikipedia.org This reactivity is enhanced by the presence of the electron-withdrawing 4-carbonitrile group in this compound. Nucleophilic attack on the thiazole ring can lead to addition or substitution products.

Nucleophilic substitution can occur if a suitable leaving group is present on the ring. For instance, halo-substituted thiazoles can undergo nucleophilic aromatic substitution. researchgate.net The reaction is facilitated by strong electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex.

Alkylation of the thiazole nitrogen atom to form a thiazolium salt dramatically increases the acidity of the ring protons, especially at C2, and enhances the ring's susceptibility to nucleophilic attack. wikipedia.orgyoutube.com Deprotonation of N-alkyl thiazolium salts can generate carbenes, which are useful intermediates in various synthetic transformations. wikipedia.org While the C2 position is substituted with an ethyl group in the target molecule, nucleophilic attack could potentially occur at the C5 position, especially if activated by an adjacent electron-withdrawing group or if a leaving group is present.

Ring-Opening and Ring-Closing Reaction Pathways

The aromatic thiazole ring is generally stable but can undergo ring-opening under specific conditions. Strong bases can induce ring fission. acs.org For example, some thiazole derivatives undergo ring cleavage when treated with bases, leading to the formation of acetylene (B1199291) thiolates.

Thiazoles can also participate in cycloaddition reactions, which can be followed by ring-opening or rearrangement. wikipedia.org For instance, Diels-Alder reactions with alkynes at high temperatures can lead to a pyridine product after the extrusion of sulfur. wikipedia.org More complex, multi-step pathways involving formal [2+2] cycloadditions, electrocyclic ring-opening to a thiazepine, and subsequent ring-closing and sulfur extrusion have also been reported. wikipedia.org Recently, dearomative cycloadditions catalyzed by energy transfer have been shown to produce novel bicyclic structures from thiazoles, sometimes competing with ring-enlargement insertion pathways. acs.org The specific pathway taken by this compound would depend on the reaction partners and conditions.

Reactions at the 4-Carbonitrile Moiety

The carbonitrile (cyano) group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. It is strongly electron-withdrawing and consists of a carbon-nitrogen triple bond that is susceptible to nucleophilic addition. lumenlearning.com

Hydrolysis and Related Conversions to Carboxylic Acid Derivatives

One of the most important reactions of nitriles is their hydrolysis to carboxylic acids. libretexts.org This transformation provides a valuable synthetic route, as nitriles can be prepared from alkyl halides, extending the carbon chain by one. lumenlearning.com The hydrolysis can be catalyzed by either acid or base, proceeding through an amide intermediate. philadelphia.edu.jo

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is typically heated under reflux with an aqueous acid like hydrochloric acid. libretexts.org The mechanism involves several steps:

Protonation: The nitrile nitrogen is protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon. lumenlearning.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated nitrile carbon.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom, leading to a protonated amide tautomer.

Amide Formation: Deprotonation yields the amide intermediate.

Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions (via protonation of the carbonyl oxygen, attack by water, and subsequent elimination of an ammonium (B1175870) ion) to yield the final carboxylic acid. philadelphia.edu.jo

Alkaline-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521) solution, the nitrile is heated under reflux. libretexts.org The mechanism differs from the acid-catalyzed pathway:

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic nitrile carbon. chemistrysteps.com

Protonation: The resulting nitrogen anion is protonated by water to form an imidic acid intermediate.

Tautomerization: The imidic acid tautomerizes to the more stable amide intermediate.

Amide Hydrolysis: The amide is then hydrolyzed by the base. The hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that expels an amide anion (NH₂⁻), which is immediately protonated by water to form ammonia (B1221849) (NH₃). philadelphia.edu.jo The product is the carboxylate salt. libretexts.org

To obtain the free carboxylic acid, the final reaction mixture must be acidified with a strong acid to protonate the carboxylate salt. libretexts.org

C₂H₅-(C₃HNS)-CN + OH⁻ + H₂O → C₂H₅-(C₃HNS)-COO⁻ + NH₃

C₂H₅-(C₃HNS)-COO⁻ + H⁺ → C₂H₅-(C₃HNS)-COOH

This hydrolysis reaction is a key transformation, converting the 4-carbonitrile group into a 4-carboxylic acid group, yielding 2-Ethyl-1,3-thiazole-4-carboxylic acid .

Nitrile Reactivity in Cycloaddition and Condensation Reactions

The nitrile group (–C≡N) is a versatile functional group that can participate in a variety of chemical transformations, including cycloaddition and condensation reactions. In the context of this compound, the electronic environment created by the thiazole ring influences the reactivity of the nitrile moiety.

Cycloaddition Reactions:

[4+2] cycloaddition reactions, famously known as Diels-Alder reactions, typically involve a conjugated diene and a dienophile. While a simple nitrile group is not a conventional dienophile, its reactivity can be enhanced when substituted with electron-withdrawing groups. The thiazole ring, being an electron-withdrawing heterocycle, may activate the nitrile group for participation in certain cycloaddition reactions.

A common type of cycloaddition involving nitriles is the [3+2] cycloaddition with 1,3-dipoles. For instance, the reaction of nitriles with azides to form tetrazoles is a well-established transformation that proceeds via a cycloaddition mechanism. In the case of this compound, a reaction with an azide (B81097) source, such as sodium azide in the presence of a Lewis or Brønsted acid, could potentially lead to the formation of a 5-(2-ethyl-1,3-thiazol-4-yl)tetrazole. The reaction is believed to proceed through the activation of the nitrile by the acid, followed by nucleophilic attack of the azide anion and subsequent ring closure.

Another important class of 1,3-dipolar cycloaddition reactions involves nitrile oxides. These can react with dipolarophiles to form five-membered heterocyclic rings. While nitriles themselves are less common partners in these reactions compared to alkenes or alkynes, under certain conditions, they can react.

Illustrative Data on Potential Cycloaddition Reactions:

| 1,3-Dipole | Dipolarophile | Potential Product | Conditions |

| Azide (N₃⁻) | This compound | 5-(2-Ethyl-1,3-thiazol-4-yl)tetrazole | Lewis or Brønsted acid catalysis, heat |

| Nitrile Oxide (R-CNO) | This compound | 3-R-5-(2-ethyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole | Varies depending on the nitrile oxide |

Condensation Reactions:

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org The nitrile group of this compound can undergo condensation with various nucleophiles. For example, reaction with hydroxylamine (B1172632) can yield an N-hydroxyamidine, which can be a precursor to other heterocyclic systems.

Furthermore, the nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This transformation, while not a condensation reaction itself, often precedes condensation steps in multi-step syntheses. The resulting 2-Ethyl-1,3-thiazole-4-carboxylic acid can then undergo esterification or amidation, which are classic condensation reactions. libretexts.org For instance, condensation with an alcohol in the presence of an acid catalyst would yield the corresponding ester.

Illustrative Data on Potential Condensation Reactions:

| Reactant | Reagent | Potential Product | Byproduct |

| This compound | Hydroxylamine (NH₂OH) | N'-hydroxy-2-ethyl-1,3-thiazole-4-carboximidamide | - |

| 2-Ethyl-1,3-thiazole-4-carboxylic acid (from hydrolysis) | Ethanol (CH₃CH₂OH) | Ethyl 2-ethyl-1,3-thiazole-4-carboxylate | Water (H₂O) |

| 2-Ethyl-1,3-thiazole-4-carboxylic acid (from hydrolysis) | Ammonia (NH₃) | 2-Ethyl-1,3-thiazole-4-carboxamide | Water (H₂O) |

Reaction Kinetics and Thermodynamic Considerations for Thiazole Compound Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and position of equilibrium of chemical transformations. For the reactions of this compound, these parameters would be essential for optimizing reaction conditions and understanding the stability of the products.

Reaction Kinetics:

The rate of a chemical reaction is influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst. For the cycloaddition of an azide to this compound, the reaction rate would likely follow second-order kinetics, being dependent on the concentrations of both the thiazole derivative and the azide. The rate constant (k) for this reaction would be influenced by the solvent polarity and the nature of the acid catalyst used.

Similarly, the hydrolysis of the nitrile group to a carboxylic acid can be studied kinetically. The reaction rate would be dependent on the concentration of the hydronium or hydroxide ions, depending on whether the reaction is carried out under acidic or basic conditions.

Illustrative Kinetic Data Table:

| Reaction | Rate Law | Rate Constant (k) | Activation Energy (Ea) |

| Azide Cycloaddition | Rate = k[Thiazole][Azide] | (Hypothetical value) | (Hypothetical value) |

| Acidic Nitrile Hydrolysis | Rate = k[Thiazole][H₃O⁺] | (Hypothetical value) | (Hypothetical value) |

| Basic Nitrile Hydrolysis | Rate = k[Thiazole][OH⁻] | (Hypothetical value) | (Hypothetical value) |

Thermodynamic Considerations:

Thermodynamic data, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, determine the spontaneity and equilibrium position of a reaction. For the cycloaddition reaction to form a tetrazole, the formation of the stable aromatic tetrazole ring would likely result in a negative Gibbs free energy change (ΔG < 0), indicating a thermodynamically favorable process.

Illustrative Thermodynamic Data Table:

| Reaction | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) at 298 K |

| Azide Cycloaddition | (Hypothetical value, likely exothermic) | (Hypothetical value, likely negative) | (Hypothetical value, likely negative) |

| Nitrile Hydrolysis | (Hypothetical value) | (Hypothetical value) | (Hypothetical value) |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 2 Ethyl 1,3 Thiazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Ethyl-1,3-thiazole-4-carbonitrile, ¹H and ¹³C NMR provide definitive information about the number and type of hydrogen and carbon atoms, their chemical environments, and their connectivity.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule. The ethyl group gives rise to a characteristic quartet and triplet pattern due to spin-spin coupling, while the lone proton on the thiazole (B1198619) ring appears as a singlet. csbsju.edu

The ¹³C NMR spectrum provides data for each of the six unique carbon atoms in the structure. The chemical shifts are indicative of the electronic environment of each carbon, clearly distinguishing between the aromatic ring carbons, the nitrile carbon, and the aliphatic carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H5 | ¹H NMR | ~8.8 | Singlet (s) | Proton on the thiazole ring. nih.gov |

| -CH₂- | ¹H NMR | ~3.1 | Quartet (q) | Methylene (B1212753) protons of the ethyl group, coupled to the methyl protons. |

| -CH₃ | ¹H NMR | ~1.4 | Triplet (t) | Methyl protons of the ethyl group, coupled to the methylene protons. |

| C2 | ¹³C NMR | ~172 | - | Thiazole ring carbon bonded to the ethyl group and nitrogen. chemicalbook.com |

| C4 | ¹³C NMR | ~122 | - | Thiazole ring carbon bonded to the nitrile group. nih.gov |

| C5 | ¹³C NMR | ~148 | - | Protonated thiazole ring carbon. nih.gov |

| -C≡N | ¹³C NMR | ~115 | - | Nitrile carbon. nih.gov |

| -CH₂- | ¹³C NMR | ~28 | - | Methylene carbon of the ethyl group. |

| -CH₃ | ¹³C NMR | ~13 | - | Methyl carbon of the ethyl group. |

Advanced 1D NMR Techniques (e.g., DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced 1D NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show the C5 methine and the ethyl CH₃ carbon as positive signals, while the ethyl CH₂ carbon would appear as a negative signal. Quaternary carbons, such as C2, C4, and the nitrile carbon, are not observed in DEPT spectra. This provides an additional layer of confirmation for the assignments made from the standard ¹³C NMR spectrum.

2D NMR Correlation Spectroscopy

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule by revealing through-bond or through-space correlations. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. libretexts.org For this compound, a cross-peak would be observed between the methylene quartet (~3.1 ppm) and the methyl triplet (~1.4 ppm), confirming the presence of the ethyl fragment. The absence of other cross-peaks would validate that the H5 proton is isolated.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. wikipedia.org It would show a correlation between the signal at ~8.8 ppm (H5) and the carbon signal at ~148 ppm (C5). It would also link the ethyl group protons to their respective carbons: the quartet at ~3.1 ppm to the carbon at ~28 ppm (-CH₂-) and the triplet at ~1.4 ppm to the carbon at ~13 ppm (-CH₃).

Vibrational Spectroscopy Applications (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. researchgate.net For this compound, FT-IR is instrumental in identifying the key functional groups.

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~2980, 2940 | Medium | C-H Asymmetric & Symmetric Stretching | Aliphatic (-CH₂, -CH₃) |

| ~2230 | Sharp, Medium | C≡N Stretching | Nitrile (-C≡N) scialert.net |

| ~1550-1600 | Medium | C=N Stretching | Thiazole Ring researchgate.net |

| ~1450-1500 | Medium | C=C Stretching | Thiazole Ring researchgate.net |

| ~1460, 1380 | Medium | C-H Bending | Aliphatic (-CH₂, -CH₃) |

| ~700-800 | Weak-Medium | C-S Stretching | Thiazole Ring scialert.net |

The most diagnostic peak in the FT-IR spectrum is the sharp absorption around 2230 cm⁻¹, which is characteristic of a nitrile (C≡N) functional group. scialert.net Additionally, absorptions corresponding to the aliphatic C-H bonds of the ethyl group are expected just below 3000 cm⁻¹, while the stretching vibrations of the C=N and C=C bonds within the thiazole ring appear in the 1600-1450 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. For this compound (molecular formula C₆H₆N₂S), HRMS is essential for confirming the elemental composition. The calculated exact mass is 138.0252, and an experimental HRMS result matching this value would unambiguously confirm the molecular formula, distinguishing it from any other isomers with the same nominal mass. nih.gov

The fragmentation pattern observed in the mass spectrum gives clues to the molecule's structure. Key expected fragmentation pathways for this compound include:

Loss of an ethyl radical (M-29): Alpha-cleavage resulting in the loss of ·CH₂CH₃ to form a stable thiazole cation.

Loss of hydrogen cyanide (M-27): Cleavage involving the nitrile group and an adjacent ring atom.

Ring cleavage: The thiazole ring can undergo characteristic cleavage, leading to smaller fragment ions that help confirm the core structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). nist.gov The technique is particularly useful for analyzing compounds with conjugated systems.

The structure of this compound features a conjugated system involving the thiazole ring and the nitrile group. This conjugation is expected to give rise to strong π→π* electronic transitions. While the parent thiazole absorbs around 235 nm, the extended conjugation with the electron-withdrawing nitrile group would likely cause a bathochromic shift (a shift to a longer wavelength). nist.govresearchgate.net Therefore, the main absorption maximum (λmax) for this compound is predicted to occur in the 250-280 nm range in a non-polar solvent.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible research. While crystallographic data for the closely related parent compound, 1,3-thiazole-4-carbonitrile, is available, the specific structural influence of the ethyl group at the C2 position in this compound remains undetermined by this definitive technique.

The study of 1,3-thiazole-4-carbonitrile reveals a monoclinic crystal system with the space group P21/n. nih.govresearchgate.net The crystal structure is characterized by weak C—H⋯N hydrogen bonds and π–π stacking interactions between the thiazole rings, which organize the molecules into a layered arrangement. nih.gov

A hypothetical SCXRD analysis of this compound would be invaluable for a precise determination of its three-dimensional molecular geometry. Such an analysis would provide definitive data on bond lengths, bond angles, and torsion angles, particularly clarifying the orientation of the ethyl group relative to the thiazole ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and stacking, that govern the crystal packing. This empirical data is crucial for understanding the solid-state properties of the compound and for the rational design of new materials.

Below is a table outlining the type of crystallographic data that would be obtained from a successful SCXRD experiment for this compound, based on the parameters reported for the analogous 1,3-thiazole-4-carbonitrile.

Table 1. Hypothetical Crystallographic Data for this compound

| Parameter | Expected Data |

| Chemical Formula | C₆H₆N₂S |

| Formula Weight | 138.19 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c) | To be determined (Å) |

| Unit Cell Angles (α, β, γ) | To be determined (°) |

| Unit Cell Volume (V) | To be determined (ų) |

| Z (molecules per unit cell) | To be determined |

| Calculated Density | To be determined (g/cm³) |

| Intermolecular Interactions | Expected C-H···N hydrogen bonds, π-π stacking |

Researchers await the successful crystallization and subsequent SCXRD analysis of this compound to populate this table with experimental values and provide a deeper understanding of its solid-state structure.

Theoretical and Computational Chemistry Studies on 2 Ethyl 1,3 Thiazole 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state.

For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G++(d,p), are a common choice for optimizing molecular geometry. researchgate.net The process starts with a hypothetical or experimentally derived structure and iteratively adjusts the atomic coordinates to minimize the total energy of the molecule. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For 2-Ethyl-1,3-thiazole-4-carbonitrile, this would reveal the precise three-dimensional arrangement of its constituent atoms, including the planarity of the thiazole ring and the orientation of the ethyl and carbonitrile substituents.

Table 1: Representative Bond Lengths and Angles in Thiazole Derivatives from Crystallographic and Computational Data

| Parameter | 1,3-Thiazole-4-carbonitrile (Experimental) nih.govresearchgate.net | Notes |

| S1-C2 Bond Length (Å) | 1.715 (2) | The bond between the sulfur and the carbon at position 2. |

| N3-C2 Bond Length (Å) | 1.314 (2) | The bond between the nitrogen and the carbon at position 2. |

| C4-C5 Bond Length (Å) | 1.432 (2) | The bond connecting the carbon with the nitrile group to the adjacent carbon. |

| C4-C(Nitrile) Bond Length (Å) | 1.434 (2) | The bond between the thiazole ring and the nitrile carbon. |

| C-N (Nitrile) Bond Length (Å) | 1.149 (2) | The triple bond of the nitrile group. |

| C2-N3-C4 Bond Angle (°) | 110.19 (12) | The angle within the thiazole ring at the nitrogen atom. |

This table presents data for the parent compound, 1,3-thiazole-4-carbonitrile, as a reference for the expected geometry of the ethyl-substituted derivative.

Electronic Structure Analysis (Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MESP))

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key aspects of this are the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MESP).

The Frontier Molecular Orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability and reactivity. researchgate.net For thiazole derivatives, the HOMO is often delocalized over the thiazole ring and adjacent aromatic systems, while the LUMO can be localized on specific groups. researchgate.net In this compound, the HOMO would likely be distributed across the thiazole ring, and the LUMO might be influenced by the electron-withdrawing nitrile group.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, prone to nucleophilic attack). For a thiazole derivative, the nitrogen atom typically shows a region of negative potential, making it a likely site for hydrogen bonding. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are valuable for assigning experimental spectra. researchgate.net The calculated shifts for this compound would help in the unambiguous assignment of the signals for the protons and carbons of the ethyl group and the thiazole ring.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) can aid in the interpretation of experimental vibrational spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This would provide information about the electronic transitions in this compound and the wavelengths at which it absorbs light.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the behavior of molecules over time, including their interactions with other molecules.

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and stability of molecules and their complexes with biological macromolecules. nih.govnih.gov In an MD simulation of this compound, the molecule would be placed in a simulated environment (e.g., a box of water molecules), and the trajectories of all atoms would be calculated over time based on a force field. This would reveal how the molecule behaves in a solution, its conformational preferences, and its interactions with the solvent. When complexed with a biological target, MD simulations can assess the stability of the binding pose obtained from molecular docking. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. laccei.orgresearchgate.net These models are then used to predict the activity of new, unsynthesized compounds.

For thiazole derivatives, 2D and 3D-QSAR models have been developed for various biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. laccei.orgresearchgate.netijpsr.com These studies typically involve a set of thiazole compounds with known activities.

2D-QSAR: In 2D-QSAR, descriptors are calculated from the 2D representation of the molecule. These can include topological, electronic, and physicochemical properties. laccei.org

3D-QSAR: 3D-QSAR methods consider the three-dimensional properties of the molecules, such as steric and electrostatic fields. researchgate.net

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are used to build the QSAR models. The resulting models can highlight the structural features that are important for the desired activity. For instance, a QSAR study on thiazole derivatives as anti-inflammatory agents might reveal that specific substitutions on the thiazole ring enhance activity. laccei.org

Table 2: Common Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Examples | Description |

| Topological | Wiener index, Randic index | Describe the connectivity of atoms in the molecule. |

| Electronic | HOMO energy, LUMO energy, Dipole moment | Relate to the electronic properties and reactivity of the molecule. researchgate.net |

| Physicochemical | LogP, Molar refractivity (MR) | Describe the lipophilicity and bulk of the molecule. researchgate.net |

| 3D Descriptors | Steric fields, Electrostatic fields | Represent the three-dimensional shape and charge distribution. researchgate.netijpsr.com |

In Silico Approaches to Ligand-Target Interactions (e.g., Molecular Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Numerous molecular docking studies have been performed on thiazole derivatives to investigate their interactions with various biological targets, including:

DNA gyrase: An enzyme essential for bacterial DNA replication, making it a target for antibacterial agents. nih.gov

VEGFR-2: A receptor tyrosine kinase involved in angiogenesis, a target for anticancer therapies. mdpi.com

COX enzymes: Targets for anti-inflammatory drugs. nih.gov

SARS-CoV-2 Mpro and ACE2: Key proteins in the life cycle of the COVID-19 virus. nih.gov

In a typical docking study, a 3D model of the target protein is used. The ligand, in this case, this compound, would be placed in the active site of the protein, and various conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity for each pose. The results would reveal the most likely binding mode of the molecule and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein.

Table 3: Examples of Thiazole Derivatives and Their Studied Biological Targets via Molecular Docking

| Thiazole Derivative Class | Biological Target | Therapeutic Area | Reference |

| Thiazole-pyridine conjugates | DNA gyrase | Antibacterial | nih.gov |

| 1,3,4-Thiadiazole (B1197879) derivatives | VEGFR-2 | Anticancer | mdpi.com |

| Thiazole carboxamides | COX enzymes | Anti-inflammatory | nih.gov |

| Thiazole-coumarin conjugates | Mpro and ACE2 | Antiviral (SARS-CoV-2) | nih.gov |

| Imidazo[2,1-b]-1,3,4-thiadiazoles | HIV-1 protease | Antiviral (HIV) | researchgate.net |

Exploration of Structure Activity Relationships and Mechanistic Biological Insights for 2 Ethyl 1,3 Thiazole 4 Carbonitrile Derivatives

Modulation of Enzyme Activities by Thiazole (B1198619) Derivatives

Thiazole derivatives have demonstrated the ability to modulate the activity of several key enzymes implicated in various diseases.

DNA Gyrase B Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for bacterial survival, making them attractive targets for the development of new antibacterial drugs. brc.hu Thiazole derivatives have been identified as potent inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov

Building on initial findings, researchers have optimized 4,5,6,7-tetrahydrobenzo[d]thiazole-based DNA gyrase inhibitors to create analogs with improved inhibitory activity against DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, achieving IC50 values in the nanomolar range. brc.hu This optimization has also led to enhanced antibacterial activity against Gram-positive bacteria. brc.hu The inhibitory mechanism involves targeting the ATP-binding site of the GyrB subunit. researchgate.net Notably, some thiazole derivatives have shown promise in overcoming quinolone resistance, as quinolones target the GyrA subunit. researchgate.net

A study on thiazolyl-triazole Schiff bases suggested that these compounds competitively block the access of the O-(5′-phospho-DNA)-tyrosine intermediate at its binding site on gyrA. mdpi.com Molecular docking studies of novel thiazole-based hybrids against the DNA Gyrase B of Escherichia coli have further elucidated the binding interactions, with certain derivatives showing outstanding in vitro inhibitory efficacy. bohrium.com

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the signal pathway of proinflammatory cytokines, making its inhibitors potential treatments for chronic inflammatory diseases like rheumatoid arthritis. acs.org A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 MAP kinase and the release of tumor necrosis factor-alpha (TNF-α) from human monocytic THP-1 cells. nih.gov

One notable derivative, N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715), has demonstrated potent and orally active anti-rheumatoid arthritis properties. acs.org Structure-activity relationship (SAR) studies have led to the identification of orally active lead candidates that can block the in vivo production of proinflammatory cytokines. nih.gov Benzothiazole-based inhibitors have also been developed, with some showing superior inhibitory potency compared to standard inhibitors. researchgate.netpsu.edu

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. tandfonline.com Thiazole derivatives have emerged as promising selective COX-2 inhibitors. nih.govsciepub.com

A series of 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective COX-2 inhibitors with in vivo anti-inflammatory activity. nih.gov Additionally, 4-substituted thiazole analogues of indomethacin (B1671933) have been synthesized and found to be selective inhibitors of COX-2. nih.gov Hybrid molecules combining the thiazole nucleus with other pharmacophores, such as pyrazole, have also yielded potent and selective COX-2 inhibitors. tandfonline.comnih.gov For instance, certain pyrazolyl-thiazole derivatives have shown high COX-2 inhibitory activity and selectivity. nih.gov

Mechanistic Studies of Antimicrobial Action at the Cellular Level

The thiazole scaffold is a key component in many compounds exhibiting a broad spectrum of antimicrobial activities. jchemrev.comnih.gov The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, may facilitate their penetration into microbial cell membranes. mdpi.com

Antibacterial Activity

Thiazole derivatives exert their antibacterial effects through various mechanisms. A primary mode of action is the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. brc.hunih.govacs.org By targeting the ATPase site of these enzymes, these compounds lead to bacterial cell death. brc.hu

Another mechanism involves the inhibition of bacterial metabolic pathways. For example, some thiazole derivatives have been shown to inhibit ecKASIII (FabH), an enzyme essential for fatty acid synthesis in both Gram-positive and Gram-negative bacteria. researchgate.net The inhibition of MurB, an enzyme involved in peptidoglycan synthesis, has also been proposed as a putative mechanism for the antibacterial activity of certain thiazole derivatives. nih.gov

Antifungal Activity

The antifungal action of thiazole derivatives is often attributed to their ability to disrupt the fungal cell membrane or cell wall. nih.govnih.gov Azole antifungals, a class that includes some thiazole derivatives, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. wikipedia.org This disruption of ergosterol synthesis leads to altered membrane fluidity and, ultimately, fungal cell death. nih.govnih.gov

Studies on newly synthesized thiazole derivatives against Candida albicans have shown very strong antifungal effects, with their mechanism of action potentially related to interference with the fungal cell wall structure and/or the cell membrane. nih.govnih.gov

Antiviral Activity

Thiazole derivatives have demonstrated activity against a wide range of viruses, including influenza, coronaviruses, herpes viruses, hepatitis B and C, and HIV. nih.gov The antiviral mechanisms are diverse and can involve targeting various stages of the viral life cycle. researchgate.net

Some thiazole derivatives can interfere with viral entry into host cells, inhibit viral enzymes essential for replication like polymerases and proteases, or modulate the host's immune response. researchgate.net For instance, nitazoxanide, a thiazolide, and its active metabolite tizoxanide (B1683187) have shown broad-spectrum antiviral activity. wikipedia.org In the context of plant viruses, some 1,3,4-thiadiazole (B1197879) derivatives have been found to induce stomatal closure in leaves, preventing further viral infection, and reduce the content of peroxides in infected plants. mdpi.com

Mechanistic Studies of Antiproliferative and Cytotoxic Effects in Cellular Models

The thiazole nucleus is a prominent scaffold in the design of anticancer agents due to its ability to interact with various molecular targets involved in cancer cell proliferation and survival. researchgate.netnih.govbohrium.combenthamdirect.com

Cancer Cell Line Studies

Numerous studies have demonstrated the potent cytotoxic activity of thiazole derivatives against a variety of cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), lung (A549), colon (HCT-116), and cervical (HeLa) cancer cells. researchgate.netmdpi.comnih.govacs.org For example, novel arylidene-hydrazinyl-thiazoles have shown significant cytotoxicity against BxPC-3, MOLT-4, and MCF-7 cancer cell lines. acs.org Similarly, some bis-thiazole derivatives have exhibited remarkable cytotoxic activities, with one compound showing a potent IC50 value of 0.6 nM against the HeLa cervical cancer cell line. nih.govfrontiersin.org

Apoptosis Induction Pathways

A primary mechanism by which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comacs.orgnih.gov This can be triggered through both intrinsic (mitochondrial-dependent) and extrinsic pathways.

Evidence for the induction of apoptosis by thiazole derivatives includes:

Caspase Activation: Increased activity of key executioner caspases, such as caspase-3 and caspase-7. acs.orgnih.gov

Modulation of Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. acs.orgnih.gov

Mitochondrial Membrane Potential Loss: Disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. acs.org

DNA Fragmentation: The characteristic cleavage of DNA into fragments. nih.gov

Cell Cycle Arrest: Some derivatives can cause cell cycle arrest at specific phases, such as G1/S or G2/M, preventing cancer cells from proliferating. mdpi.comnih.govfrontiersin.org

Interaction with Specific Molecular Targets in vitro

The antiproliferative activity of thiazole derivatives is often linked to their ability to inhibit specific molecular targets crucial for cancer cell growth and survival. nih.govresearchgate.net These targets include:

Protein Kinases: Thiazole derivatives have been shown to inhibit various protein kinases, including receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and non-receptor tyrosine kinases. nih.govresearchgate.netmdpi.com For instance, a novel thiazole derivative was found to block vesicular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com

Topoisomerases: Some thiazole derivatives can act as topoisomerase II inhibitors, interfering with DNA replication and leading to cell death. nih.gov

Other Enzymes: Inhibition of enzymes like aromatase, which is involved in estrogen synthesis, has also been observed with certain thiazole derivatives, making them relevant for hormone-dependent cancers. researchgate.net

Tubulin Polymerization: Some derivatives can disturb the assembly of microtubules, which are essential for cell division. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

Thiazole and its derivatives have been investigated for their antioxidant potential, which is the ability to neutralize harmful free radicals and reduce oxidative stress. mdpi.com Oxidative stress is implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions.

The primary antioxidant mechanism of thiazole derivatives is believed to be their ability to act as radical scavengers. This involves the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing it and preventing it from causing cellular damage. The presence of electron-donating groups on the thiazole ring can enhance this radical scavenging activity. nih.gov

Studies have employed various assays to evaluate the antioxidant properties of these compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov For example, a series of (E)-2-(2-allylidenehydrazinyl)thiazole derivatives were designed and shown to possess promising antioxidant and nitric oxide radical scavenging activities. nih.gov The antioxidant capacity of these compounds is often attributed to their ability to quench reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Table 1: Investigated Biological Activities of Thiazole Derivatives

| Biological Activity | Target/Mechanism | Reference Compound(s) | Cell Lines/Models |

|---|---|---|---|

| Enzyme Inhibition | |||

| DNA Gyrase B Inhibition | ATPase site of GyrB subunit | 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives | S. aureus, E. coli |

| p38 MAP Kinase Inhibition | p38 MAP kinase | N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) | Human monocytic THP-1 cells |

| COX-2 Inhibition | Cyclooxygenase-2 | 5,6-diarylimidazo[2,1-b]thiazole derivatives, 4-substituted thiazole analogues | In vivo anti-inflammatory models |

| Antimicrobial Action | |||

| Antibacterial | Inhibition of DNA gyrase, topoisomerase IV, MurB | Thiazolyl-triazole Schiff bases | S. aureus, E. coli |

| Antifungal | Inhibition of lanosterol 14α-demethylase, cell membrane/wall disruption | Thiazole derivatives containing a cyclopropane (B1198618) system | Candida albicans |

| Antiviral | Inhibition of viral entry/replication, modulation of host immunity | Nitazoxanide, 1,3,4-thiadiazole derivatives | Various viruses (Influenza, HCV, etc.) |

| Antiproliferative Effects | |||

| Cytotoxicity | Induction of apoptosis, cell cycle arrest | Arylidene-hydrazinyl-thiazoles, bis-thiazole derivatives | MCF-7, HepG2, A549, HCT-116, HeLa |

| Apoptosis Induction | Caspase activation, modulation of Bcl-2 family proteins | Thiazole-phthalimide derivatives | MCF-7, MDA-MB-468 |

| Molecular Target Interaction | Inhibition of VEGFR-2, topoisomerase II, aromatase | Novel thiazole derivatives | Cancer cell lines |

| Antioxidant Properties | |||

| Radical Scavenging | Hydrogen atom/electron donation | (E)-2-(2-allylidenehydrazinyl)thiazole derivatives | DPPH, ABTS assays |

Advanced Applications of 2 Ethyl 1,3 Thiazole 4 Carbonitrile in Chemical and Material Sciences

Role as a Precursor for Advanced Heterocyclic Compounds and Complex Molecular Architectures

The 2-Ethyl-1,3-thiazole-4-carbonitrile scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems. The nitrile group (-C≡N) is a particularly versatile functional group in organic synthesis, capable of undergoing a wide array of transformations including hydrolysis, reduction, and cycloaddition reactions to form new ring systems. longdom.orgresearchgate.netwikipedia.org The thiazole (B1198619) ring itself can be functionalized or used as a directing group in complex synthetic pathways.

Research has demonstrated that polyfunctional nitriles are highly reactive and have been extensively utilized in the synthesis of a variety of heterocyclic compounds. clockss.org The nitrile functionality can be transformed into amines, carboxylic acids, or amides, which can then participate in intramolecular or intermolecular reactions to build larger molecular architectures. wikipedia.org For instance, the reaction of nitrile-containing heterocycles with other reagents can lead to the formation of fused ring systems like thiazinones. clockss.org

Furthermore, modern catalytic methods can be applied to the thiazole core to introduce additional complexity. A notable example is the palladium-catalyzed decarbonylative C–H difluoromethylation of azoles, including thiazoles, which allows for the direct introduction of a CF₂H group, a valuable moiety in medicinal chemistry. acs.org Such transformations highlight the role of the thiazole nitrile structure as a foundational element for creating novel molecules with tailored properties.

| Precursor/Core Structure | Reaction Type | Resulting Heterocyclic System/Architecture | Significance |

|---|---|---|---|

| Polyfunctional Nitriles | Reaction with bidentate thiol reagents | Thiazine derivatives (e.g., Thiazinones) | Provides a general approach for synthesizing sulfur-containing heterocycles. clockss.org |

| N-pyridylpyrazole thioamide | Reaction with ethyl bromopyruvate | N-pyridylpyrazole thiazole derivatives | Creation of novel scaffolds for agrochemical research. mdpi.com |

| Azole (e.g., Thiazole) | Palladium-Catalyzed Decarbonylative C–H Functionalization | C(2)–CF₂H substituted thiazoles | Direct introduction of fluorinated groups to build complex molecules for pharmaceutical and agrochemical applications. acs.org |

| Alkenyl/Aryl Nitriles | Cyclization/Condensation Reactions | Purines, Pyrimidines, Pyrazines, Imidazoles | Nitrile group serves as a key building block for a wide variety of nitrogen-containing heterocycles. longdom.org |

Integration into Polymeric Materials and Organic Conductors

The electronic properties of the thiazole ring, combined with the functionality of the ethyl and nitrile groups, make this compound and its derivatives attractive candidates for integration into advanced materials such as polymers and organic conductors. The sulfur and nitrogen atoms in the thiazole ring influence the electronic structure, and the ring itself is a stable aromatic system that can be incorporated into polymer backbones. mdpi.com

Thiazole-containing polymers have been developed for use in photovoltaic cells. The thiazole moiety can help shift the polymer's maximum absorption wavelength toward the red or near-IR region, which can increase the current and efficiency of the cell. google.com Research has also focused on the synthesis of thiazole-based polyureas, which have shown good thermal stability, potentially attributable to the presence of the rigid thiazole moiety in the polymer's main chain. mdpi.com

In the field of organic conductors, thiazole derivatives have been copolymerized with other heterocyclic compounds like indole (B1671886) and carbazole. nih.gov These copolymers can exhibit low optical band gaps and switch between different colors, making them useful for electrochromic devices. The conductivity of these materials is influenced by the polymer structure, conjugation length, and geometry, with thiazole playing a key role in modulating these properties. nih.gov Additionally, thiazole-based coordination polymers have been synthesized, demonstrating that the nitrogen atom of the thiazole ring can effectively coordinate with metal ions (e.g., Copper(II)) to form 1D and 2D crystalline structures. nih.gov Some of these porous coordination polymers have shown promise in applications such as carbon dioxide capture. nih.gov

| Material Type | Thiazole Derivative Role | Key Findings & Potential Applications |

|---|---|---|

| Photovoltaic Polymers | Monomer repeat unit | Thiazole shifts absorption to longer wavelengths, potentially increasing solar cell efficiency. google.com |

| Polyureas | Incorporated into polymer backbone | Enhances thermal stability of the polymer; derivatives show biological activity. mdpi.com |

| Conducting Copolymers | Copolymerized with indole, carbazole | Creates materials with low band gaps suitable for electrochromic devices; conductivity is tunable. nih.gov |

| Coordination Polymers | Ligand for metal ions (e.g., Cu(II)) | Forms porous crystalline structures capable of selective gas adsorption (e.g., CO₂ capture). nih.gov |

Application in Agrochemical Formulations (e.g., Fungicides, Insecticides, Plant Growth Regulators)

The thiazole ring is a well-established scaffold in agrochemical research, found in commercially significant fungicides like Thifluzamide and Thiabendazole. wikipedia.org The structural features of this compound make it and its derivatives prime candidates for the development of new agrochemicals.

Fungicides: Researchers have actively designed and synthesized novel fungicides by incorporating the thiazole core. For example, a series of thiazole-containing triazole antifungals demonstrated potent activity against various pathogenic fungi. nih.gov The combination of a thiazole ring with other active heterocycles, such as isothiazole, has led to compounds with dual functionality: direct fungicidal activity and the induction of systemic acquired resistance (SAR) in plants, which enhances their natural defenses against pathogens. nih.govrsc.orgrsc.org One such derivative showed high efficacy against oomycete pathogens like Pseudoperonospora cubensis and Phytophthora infestans. nih.gov

Insecticides: The thiazole scaffold is also present in commercial insecticides like Thiamethoxam and Clothianidin. mdpi.com Following this lead, scientists have synthesized novel N-pyridylpyrazole derivatives containing a thiazole moiety. Bioassays confirmed that several of these new compounds exhibit excellent insecticidal activities against lepidopteran pests, including Plutella xylostella and Spodoptera exigua. mdpi.com A European patent also describes novel 1,3-thiazole derivatives with demonstrated effectiveness against corn earworm larvae (Heliothis zea). epo.org

Plant Growth Regulators: While direct research on this compound as a plant growth regulator (PGR) is limited, related heterocyclic compounds like triazoles (e.g., Paclobutrazol) are used extensively to modulate plant growth and enhance stress tolerance. researchgate.net These compounds often work by altering the levels of plant hormones like gibberellins. Given the structural similarities and the known biological activity of thiazoles, there is potential for developing thiazole-based PGRs.

| Agrochemical Class | Example Derivative/Study | Target Pest/Effect | Key Finding |

|---|---|---|---|

| Fungicide | (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol | Pathogenic fungi (e.g., Candida) | Demonstrated potent and well-balanced in vitro and in vivo antifungal activities. nih.gov |

| Fungicide | Isothiazole–thiazole derivatives | Oomycetes (P. cubensis, P. infestans) | Exhibited high fungicidal activity and induced systemic acquired resistance in plants. nih.gov |

| Insecticide | N-pyridylpyrazole thiazole derivatives | Lepidopteran pests (P. xylostella, S. exigua) | Designed compounds showed excellent insecticidal activity in bioassays. mdpi.com |

| Insecticide | N-(2,6-difluorobenzoyl)-N'-(4-substituted-1,3-thiazol-2-yl) ureas | Corn earworm (Heliothis zea) | Novel thiazole derivatives showed effectiveness against lepidopteran species. epo.org |

Development of Chemical Probes and Analytical Reagents

Chemical probes are essential tools for visualizing and understanding complex biological processes. The unique photophysical and chemical properties of the thiazole nucleus make it an excellent scaffold for the design of such probes and analytical reagents. eurekaselect.commdpi.com The nitrile group can also serve as a reactive handle for attaching the molecule to other systems or as a group that modulates the electronic properties of a fluorescent core.

Fluorescent Probes: Thiazole derivatives have been engineered as highly sensitive and selective fluorescent sensors. For instance, a benzothiazole-based probe was developed for imaging cysteine in living cells and zebrafish, exhibiting a significant fluorescence enhancement upon binding. rsc.org In another study, thiazole bis-imine derivatives were synthesized via a green chemistry approach to create a fluorometric sensor for the selective determination of lead ions (Pb²⁺) in environmental and biological samples. nih.gov

Nucleic Acid Detection: Thiazole orange (TO), a well-known fluorescent dye containing a thiazole moiety, has been functionalized and attached to oligonucleotides. These "TO-probes" show a large fluorescence enhancement upon binding to target DNA or RNA sequences, making them effective for nucleic acid detection and cellular imaging. rsc.org

Analytical Reagents for Biological Systems: Beyond fluorescence, thiazole derivatives serve as probes for specific biological targets. Benzothiazoles are used as diagnostic agents for imaging β-amyloid plaques associated with Alzheimer's disease. mdpi.com The fundamental structure of this compound, with its potential for modification, provides a platform for developing new reagents that can interact with specific proteins or other biomolecules, aiding in drug discovery and diagnostics.

| Probe/Reagent Type | Target Analyte/System | Principle of Operation | Significance |

|---|---|---|---|

| Fluorescent Probe | Cysteine | Fluorescence enhancement upon reaction with cysteine. | Enables selective imaging of a key amino acid in biological systems. rsc.org |

| Fluorometric Sensor | Lead (Pb²⁺) ions | Selective complex formation leading to a change in fluorescence. | Provides a sensitive method for detecting toxic heavy metals. nih.gov |

| Nucleic Acid Probe | DNA and RNA sequences | Thiazole orange moiety intercalates into nucleic acid duplexes, causing fluorescence. | Used for fluorescent imaging and detection of specific genetic material. rsc.org |

| Diagnostic Imaging Agent | β-amyloid plaques | Thiazole-based molecules (e.g., Thioflavin-T) bind to amyloid aggregates. | Aids in the diagnosis of neurodegenerative diseases like Alzheimer's. mdpi.com |

Future Research Directions and Emerging Trends for 2 Ethyl 1,3 Thiazole 4 Carbonitrile

Chemo- and Regioselective Synthesis of Novel Derivatives

The selective functionalization of the 2-ethyl-1,3-thiazole-4-carbonitrile core is a primary focus for future synthetic endeavors. Developing methods that allow for precise control over where new chemical groups are introduced is crucial for creating novel derivatives with tailored properties. Current synthetic strategies can sometimes lead to a mixture of products, reducing the efficiency of the process.

Future research will likely concentrate on employing advanced catalytic systems to direct chemical reactions to specific positions on the molecule. For example, the Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of α-haloketones with thioamides and is a foundational technique for creating the thiazole ring. nih.govresearchgate.net Modern adaptations and new catalytic approaches will be key to enhancing selectivity. The synthesis of novel 2,4-disubstituted-1,3-thiazole derivatives has already shown promise in developing compounds with specific biological activities, such as anti-Candida agents. nih.gov The goal is to create a diverse library of this compound derivatives, which can then be screened for a wide range of applications. researchgate.net

| Catalyst Type | Potential Application | Desired Outcome |

| Transition Metal Catalysts | Cross-coupling reactions at various positions | Introduction of aryl, alkyl, and other functional groups |

| Organocatalysts | Asymmetric synthesis | Creation of chiral derivatives with specific stereochemistry |

| Photocatalysts | Light-induced reactions | Novel bond formations under mild conditions |

Advanced Computational Design of Thiazole-Based Systems

Computational chemistry is set to play an increasingly important role in guiding the synthesis of new thiazole-based molecules. By using powerful computer simulations, researchers can predict the properties and reactivity of potential derivatives before they are made in the lab. This approach saves time and resources by focusing on the most promising candidates.

Techniques like molecular docking are used to predict how well a molecule will bind to a biological target, which is crucial for drug discovery. acs.org For instance, computational studies have been used to design thiazole-based molecules as potential anticancer agents. researchgate.net These studies help in understanding the interactions between the molecule and its target, such as the Bcl-2 protein in cancer cells. researchgate.net The insights gained from these computational models can then be used to design more effective and safer therapeutic agents. researchgate.netfrontiersin.org

| Computational Method | Application | Predicted Information |

| Molecular Docking | Predicting binding affinity to biological targets | Identification of potential drug candidates acs.org |

| Density Functional Theory (DFT) | Calculating electronic structure and reactivity | Understanding reaction mechanisms and selectivity |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules | Assessing the stability of molecule-target complexes researchgate.net |

Exploration of Unconventional Reactivity Patterns